1,1-Diphenyl-1-heptene
Description
Structure
3D Structure
Properties
CAS No. |
1530-20-7 |
|---|---|
Molecular Formula |
C19H22 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1-phenylhept-1-enylbenzene |
InChI |
InChI=1S/C19H22/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-16H,2-4,11H2,1H3 |
InChI Key |
SRMGQBFDRIIXAH-UHFFFAOYSA-N |
SMILES |
CCCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Other CAS No. |
1530-20-7 |
Synonyms |
1,1-Diphenyl-1-heptene |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Diphenyl 1 Heptene
Established Synthetic Pathways
The most common and reliable methods for synthesizing 1,1-diphenyl-1-heptene begin with a benzophenone (B1666685) precursor, which already contains the requisite diphenylmethylidene moiety. These pathways are favored for their high yields and the unambiguous positioning of the double bond.
Olefination Reactions Utilizing Benzophenone Precursors
Olefination reactions provide a direct route to forming the carbon-carbon double bond. The Wittig reaction is a cornerstone of this approach, valued for its reliability in converting ketones to alkenes. organicreactions.orgmasterorganicchemistry.com This method involves the reaction of benzophenone with a phosphonium (B103445) ylide, known as a Wittig reagent. lumenlearning.com For the synthesis of this compound, the necessary ylide is generated from hexyltriphenylphosphonium bromide by deprotonation with a strong base like n-butyllithium. The resulting nucleophilic ylide then attacks the electrophilic carbonyl carbon of benzophenone. This proceeds through a betaine (B1666868) intermediate to form a four-membered oxaphosphetane ring, which subsequently collapses to yield the final alkene and the highly stable triphenylphosphine (B44618) oxide, the latter driving the reaction to completion. masterorganicchemistry.com
An alternative, two-step pathway involves the Grignard reaction. umkc.edu This method utilizes an organometallic nucleophile, such as hexylmagnesium bromide, which is prepared by reacting 1-bromohexane (B126081) with magnesium metal in an anhydrous ether solvent. miracosta.edu The Grignard reagent adds to the carbonyl group of benzophenone, forming a magnesium alkoxide intermediate. reddit.com Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 1,1-diphenyl-1-heptanol. youtube.com This alcohol is then subjected to an acid-catalyzed dehydration reaction. libretexts.org Heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, facilitates the elimination of a water molecule to form the stable, tetrasubstituted this compound. youtube.com
| Method | Precursors | Key Reagents | Intermediate | Typical Conditions |
| Wittig Reaction | Benzophenone, 1-Bromohexane, Triphenylphosphine | n-Butyllithium (n-BuLi) | Hexyltriphenylphosphonium ylide | Anhydrous THF or ether, inert atmosphere |
| Grignard Reaction & Dehydration | Benzophenone, 1-Bromohexane | Magnesium (Mg), Strong Acid (e.g., H₂SO₄) | 1,1-Diphenyl-1-heptanol | Step 1: Anhydrous ether/THF. Step 2: Heat |
Regioselective Reduction Strategies for Related Diene Systems
A more complex, though versatile, strategy involves the regioselective reduction of a related diene system. This approach would begin with the synthesis of a precursor containing two double bonds, such as 1,1-diphenyl-1,x-heptadiene (where 'x' is the position of the second double bond). The critical step is the selective reduction of one of the two alkenes to a single bond, leaving the desired this compound as the final product.
The success of this strategy hinges on the ability to differentiate between the two double bonds. This can be achieved if one double bond is significantly more sterically hindered or electronically different from the other. For instance, if the second double bond is less substituted, it would be more susceptible to catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). By carefully controlling reaction conditions such as hydrogen pressure, temperature, and catalyst loading, it is possible to hydrogenate the more reactive, less substituted double bond while leaving the sterically hindered, tetrasubstituted double bond intact. This method offers a pathway to the target molecule from more complex starting materials, though it presents challenges in preventing over-reduction.
Novel Approaches and Catalyst Systems in Synthesis
Recent advancements in organic synthesis have opened new avenues for the construction of complex molecules, including novel catalytic systems that offer greater control over product formation.
Condensation Reactions with Substituted Benzaldehydes and Alkene Derivatives
A theoretical novel approach could involve the condensation of substituted benzaldehydes with specific alkene derivatives. For example, a reaction pathway might be envisioned starting from benzaldehyde (B42025) and a suitable six-carbon alkene. This could potentially proceed through an aldol-type condensation mechanism, followed by a second addition and subsequent dehydration steps. nih.gov However, this route presents significant challenges in controlling the reactivity to achieve the desired 1,1-diphenyl structure without polymerization or the formation of side products. Such a reaction would likely require a specialized catalyst system to direct the multiple bond-forming events and the final elimination step to selectively yield this compound.
Strategies for Steric and Electronic Control in Formation
The efficiency and outcome of synthetic reactions are heavily influenced by steric and electronic factors. chemrxiv.org In the established olefination pathways starting from benzophenone, the steric bulk of the two phenyl groups on the carbonyl carbon plays a significant role. This inherent steric hindrance can affect the rate of attack by the nucleophile (either the Wittig ylide or the Grignard reagent).
Electronic effects also govern the reaction's progress. rsc.org The electrophilicity of the carbonyl carbon in benzophenone is determined by the phenyl rings. Electron-withdrawing substituents on these rings would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially increasing the reaction rate. Conversely, electron-donating groups would decrease its electrophilicity. In catalyst design for novel synthetic routes, ligands can be tailored to control the electronic environment of a metal center, thereby influencing the regioselectivity and stereoselectivity of the bond-forming steps.
Purification and Isolation Techniques for Research Purity**
Achieving high purity is critical for the characterization and use of synthesized compounds in research. For this compound, which is a high-boiling, nonpolar compound, several purification techniques are applicable.
Vacuum distillation is a primary method for purifying high-boiling point liquids that might decompose at their atmospheric boiling point. libretexts.orgwikipedia.org By reducing the pressure, the boiling point of this compound is significantly lowered, allowing it to be distilled and separated from less volatile impurities or starting materials without thermal degradation. brandtech.com
Column chromatography is another powerful technique for achieving high purity. jove.comcolumbia.edu Given the nonpolar nature of this compound, a normal-phase chromatography setup is effective. uvic.ca The crude product is loaded onto a column packed with a polar stationary phase, such as silica (B1680970) gel. researchgate.net A nonpolar mobile phase, typically a solvent system like hexanes or petroleum ether with a small percentage of a slightly more polar solvent, is used to elute the compound. researchgate.net Impurities with different polarities will travel through the column at different rates, allowing for the isolation of pure fractions of the target compound. rochester.edu For closely related impurities, a combination of distillation followed by chromatography may be necessary. In some cases, fractional crystallization at low temperatures can also be employed to remove impurities if the crude product can be solidified. google.com
| Technique | Principle of Separation | Stationary Phase | Mobile Phase/Conditions | Best For Separating |
| Vacuum Distillation | Difference in boiling points under reduced pressure | N/A | Reduced pressure (vacuum), heat | Non-volatile impurities from a high-boiling liquid product |
| Column Chromatography | Differential adsorption based on polarity | Silica Gel or Alumina | Nonpolar solvent (e.g., Hexane/Ethyl Acetate mixture) | Polar impurities, unreacted starting materials, byproducts |
| Fractional Crystallization | Difference in solubility at low temperatures | N/A | Cooling of a concentrated solution | Impurities with different crystallization points |
Mechanistic Investigations of 1,1 Diphenyl 1 Heptene Reactions
Electrophilic Additions to the Alkene Moiety
Ozonolysis Mechanisms and Ozonide Formation
Ozonolysis is a powerful organic reaction that involves the cleavage of a carbon-carbon double bond by ozone (O₃). wikipedia.orgbyjus.com The generally accepted mechanism, proposed by Rudolf Criegee, proceeds through a series of cycloaddition and cycloreversion steps. msu.eduorganic-chemistry.org
The reaction commences with a 1,3-dipolar cycloaddition of ozone to the double bond of 1,1-diphenyl-1-heptene, forming an unstable primary ozonide, also known as a molozonide (a 1,2,3-trioxolane). msu.eduiitk.ac.in This intermediate rapidly undergoes a retro-1,3-dipolar cycloaddition, fragmenting into a carbonyl compound and a carbonyl oxide (the Criegee intermediate). organic-chemistry.org For this compound, this cleavage would yield benzophenone (B1666685) and a pentyl-substituted carbonyl oxide.
These two fragments then recombine in a different orientation via another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). msu.edu The regiochemistry of this recombination is influenced by the electronic and steric properties of the fragments. The final products of the ozonolysis reaction depend on the work-up conditions employed. organic-chemistry.org
| Work-up Condition | Reagents | Expected Products from this compound |
| Reductive Work-up | Zinc dust (Zn), Dimethyl sulfide (B99878) (DMS) | Benzophenone and Hexanal |
| Oxidative Work-up | Hydrogen peroxide (H₂O₂) | Benzophenone and Hexanoic acid |
Exploration of Catalytic Epoxidation and Aziridination Pathways
Catalytic Epoxidation: The synthesis of epoxides from alkenes is a fundamental transformation in organic chemistry. organic-chemistry.orgmdpi.com For a trisubstituted alkene like this compound, catalytic epoxidation can be achieved using various oxidizing agents in the presence of a catalyst. Common systems include hydrogen peroxide with metal catalysts like manganese or titanium complexes. organic-chemistry.orgnih.gov The reaction mechanism generally involves the formation of a high-valent metal-oxo species, which then transfers an oxygen atom to the alkene double bond. The regioselectivity in dienes is often influenced by the substitution pattern of the alkenes, with a preference for the more electron-rich or less sterically hindered double bond. rsc.org In the case of this compound, the reaction would yield 2,2-diphenyl-3-pentyloxirane.
Aziridination: Aziridines, the nitrogen analogs of epoxides, are valuable synthetic intermediates. chemistryviews.org Their synthesis can be accomplished by the reaction of an alkene with a nitrene source. nih.gov Metal-free, photoinduced methods using azoxy-triazenes as nitrene sources have been developed for the aziridination of a wide range of alkenes. chemistryviews.orgacs.org Mechanistic studies suggest that these reactions can proceed through the generation of a free singlet nitrene upon photofragmentation. chemistryviews.org Another approach involves copper-catalyzed reactions using nitrene precursors like PhI=NTs or a one-pot system with a sulfonamide and iodobenzene (B50100) diacetate. nih.gov The reaction of this compound would be expected to produce the corresponding N-substituted 2,2-diphenyl-3-pentylaziridine. The regioselectivity in these reactions can be sensitive to the steric profile of the alkene. nih.gov
Radical Processes and Hydrogen Atom Abstraction
Reaction with Hydroxyl Radicals and Oxygenated Intermediate Formation
Hydroxyl radicals (•OH) are highly reactive species that can react with alkenes through two primary pathways: addition to the double bond or abstraction of an allylic hydrogen atom. rsc.org For this compound, the addition of a hydroxyl radical to the double bond would be a likely pathway, leading to the formation of a carbon-centered radical. The position of addition would be influenced by the stability of the resulting radical. Addition to the less substituted carbon (C2) would generate a radical stabilized by two adjacent phenyl groups. This radical can then react with molecular oxygen to form a peroxyl radical, which can undergo further reactions to form various oxygenated products such as alcohols, ketones, and hydroperoxides. rsc.org
Single Electron Transfer Photochemistry in Nucleophilic Additions
Photoinduced single electron transfer (SET) can be a powerful tool for initiating reactions that are not readily accessible under thermal conditions. princeton.edu In the context of this compound, an excited-state photosensitizer can accept an electron from the alkene, generating a radical cation. rsc.org This radical cation is now highly electrophilic and susceptible to attack by a nucleophile. Alternatively, a photosensitizer can donate an electron to the alkene, forming a radical anion, although this is generally less common for electron-rich alkenes. The resulting intermediate from nucleophilic addition can then undergo further steps, such as back electron transfer and protonation, to yield the final product. nih.gov This SET strategy allows for the formation of C-C or C-heteroatom bonds under mild conditions. chemrxiv.org
Transition Metal-Catalyzed Transformations
Transition metal catalysts offer powerful tools for the functionalization of alkenes. For this compound, these catalysts can facilitate reactions such as hydroalkoxylation and isomerization, often proceeding through distinct mechanistic pathways involving organometallic intermediates.
Hydroalkoxylation, the addition of an alcohol across the double bond of an alkene, can be catalyzed by various transition metals. For gem-disubstituted alkenes like this compound, this reaction can lead to the formation of ether products. While the specific mechanism for this compound is not widely reported, related systems suggest potential pathways.
One common mechanism in transition metal-catalyzed hydrofunctionalization reactions involves the formation of a π-allyl intermediate. In nickel-catalyzed hydroalkoxylation of dienes, for instance, a π-allyl nickel species is a key intermediate. researchgate.net The formation of such an intermediate from this compound would require the activation of an allylic C-H bond.
However, an alternative and more likely pathway for a 1,1-disubstituted alkene would involve the initial coordination of the alkene to the metal center, followed by nucleophilic attack of the alcohol. This can proceed through either a Wacker-type mechanism (attack on the coordinated alkene) or a mechanism involving the formation of a metal-hydride species that adds to the double bond, generating a metal-alkyl intermediate which is then intercepted by the alcohol. Given the steric hindrance around the double bond in this compound, the accessibility of the substrate to the metal center would be a critical factor.
The table below summarizes the outcomes of related hydroalkoxylation reactions, illustrating the types of products that can be formed.
| Substrate | Catalyst System | Product(s) | Reference |
| 1-Arylbutadienes | [Pd(allyl)Cl]₂ / AgOAc / xantphos | (E)-(3-methoxybut-1-enyl)benzene | acs.org |
| 1,3-Dienes | Ni-DuPhos | Enantioenriched allylic ethers | acs.org |
| Allenes | Gold(I) complexes | Alkyl allylic ethers | duke.edu |
This table presents data for structurally related compounds to illustrate the general outcomes of transition metal-catalyzed hydroalkoxylation reactions.
Transition metal complexes are also effective catalysts for the isomerization of alkenes, which involves the migration of the double bond. semanticscholar.orgscispace.com For a substrate like this compound, isomerization could potentially lead to other heptene (B3026448) isomers with different substitution patterns on the double bond.
Two primary mechanisms are generally considered for transition metal-catalyzed alkene isomerization:
Metal-Hydride Insertion-Elimination Pathway: This mechanism involves the addition of a metal-hydride species across the double bond to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the double bond in a new position and reforms the metal-hydride catalyst. mdpi.com
π-Allyl Mechanism: This pathway involves the oxidative addition of an allylic C-H bond to the metal center, forming a π-allyl metal-hydride intermediate. Reductive elimination of the hydride to a different position of the allyl ligand results in the isomerized alkene.
The operative mechanism depends on the specific catalyst and substrate. For example, rhodium-catalyzed isomerization of diallyl ethers has been shown to proceed via a 1-carbon olefin isomerization to generate an enol ether intermediate. scispace.com The choice of catalyst and reaction conditions can significantly influence the selectivity of the isomerization process, favoring the formation of either the kinetic or thermodynamic product. sdsu.edu
The following table outlines different catalyst systems and their effectiveness in alkene isomerization.
| Catalyst System | Substrate Type | Key Mechanistic Feature | Reference |
| CpRu complex | Terminal alkenes | High (E)-selectivity | sdsu.edu |
| Rh-phosphine complexes | Diallyl ethers | Chemoselective isomerization | scispace.com |
| Zirconocene complexes | α-Olefins | Dimerization and isomerization | mdpi.com |
This table provides examples of catalyst systems used for the isomerization of various alkene substrates, highlighting the diversity of approaches.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insight into the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR spectroscopy for 1,1-Diphenyl-1-heptene reveals distinct signals corresponding to each unique proton environment within the molecule. The spectrum is characterized by signals in the aromatic, vinylic, and aliphatic regions.
The ten protons on the two phenyl rings are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The vinylic proton (=CH-), deshielded by the adjacent phenyl groups and the double bond, gives rise to a signal further downfield. This proton is coupled to the two adjacent protons on the second carbon of the heptene (B3026448) chain, resulting in a triplet. The aliphatic protons of the heptyl chain appear in the upfield region of the spectrum. The terminal methyl group (CH₃) typically resonates as a triplet around δ 0.9 ppm due to coupling with the adjacent methylene group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Phenyl (Ar-H) | 7.40 - 7.10 | Multiplet | - | 10H |
| Vinylic (=CH) | 6.15 | Triplet | 7.2 | 1H |
| Allylic (-CH₂-) | 2.18 | Quartet | 7.4 | 2H |
| Methylene (-CH₂-) | 1.45 - 1.25 | Multiplet | - | 6H |
| Methyl (-CH₃) | 0.90 | Triplet | 7.0 | 3H |
Note: Data is based on predictive models and typical chemical shifts for similar structural motifs. hw.ac.ukpdx.edunetlify.app
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon framework. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the complete characterization of the molecule's skeleton. researchgate.netuobasrah.edu.iq
The spectrum of this compound shows several signals in the aromatic region (δ 120-145 ppm), corresponding to the ipso, ortho, meta, and para carbons of the two phenyl rings. The two vinylic carbons of the double bond also resonate in this downfield region. The aliphatic carbons of the heptyl chain appear in the upfield region (δ 14-35 ppm), with the terminal methyl carbon being the most shielded.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quaternary Vinylic (C=) | 143.5 |
| Phenyl ipso-Carbon | 141.0 |
| Phenyl ortho/meta-Carbons | 129.5, 128.0, 127.0 |
| Vinylic (-CH=) | 126.5 |
| Allylic (-CH₂) | 32.0 |
| Methylene (-CH₂) | 31.5, 29.0, 22.5 |
| Methyl (-CH₃) | 14.0 |
Note: Data is based on predictive models and typical chemical shifts for similar structural motifs.
While 1D NMR provides fundamental structural information, advanced 2D NMR techniques are employed to confirm assignments and probe the molecule's conformation and dynamics. ipb.ptyoutube.com
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling correlations. For this compound, it would show a cross-peak between the vinylic proton and the adjacent allylic methylene protons, as well as sequential correlations along the entire heptyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C NMR data, for instance, matching the vinylic proton signal at δ ~6.15 ppm to the vinylic carbon signal at δ ~126.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the placement of the phenyl groups by showing correlations from the vinylic proton to the ipso-carbons of the aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their through-bond connectivity. It could be used to investigate the preferred conformation of the phenyl rings relative to the heptene chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of its fragmentation patterns. miamioh.edu
Under Electron Ionization (EI) conditions, this compound (molar mass: 250.4 g/mol ) is expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 250. The fragmentation pattern is dictated by the formation of the most stable carbocations. libretexts.orguni-saarland.de
The primary fragmentation pathway involves the cleavage of the bond beta to the double bond (benzylic position), which is a favorable process. The loss of a pentyl radical (•C₅H₁₁) results in a highly stable diphenylvinyl cation. Other significant fragmentations can occur along the alkyl chain.
Table 3: Predicted Major Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure/Formula | Neutral Loss |
|---|---|---|
| 250 | [C₁₉H₂₂]⁺˙ (Molecular Ion) | - |
| 193 | [C₁₅H₁₃]⁺ | •C₄H₉ (Butyl radical) |
| 179 | [C₁₄H₁₁]⁺ | •C₅H₁₁ (Pentyl radical) |
| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) | •C₆H₁₃ (Hexyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion) | •C₁₂H₁₅ |
Note: Fragmentation is predicted based on the principles of mass spectrometry for similar compounds. aip.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like this compound. researchgate.net In a GC-MS system, the gas chromatograph first separates the components of a sample mixture. As each component, such as this compound, elutes from the GC column at a characteristic retention time, it enters the mass spectrometer.
The mass spectrometer provides a mass spectrum for the eluting compound. The combination of the unique retention time from the GC and the specific fragmentation pattern from the MS serves as a highly reliable fingerprint for the identification of the compound. This method is also highly effective for assessing the purity of a sample by detecting and identifying any potential contaminants or isomers. restek.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique molecular fingerprint, with specific peaks corresponding to the vibrational modes of different chemical bonds. For this compound, the IR spectrum is characterized by absorption bands that confirm the presence of its key structural features: aromatic rings, a carbon-carbon double bond, and aliphatic hydrocarbon chains.
The primary vibrational modes observed in the IR spectrum of this compound arise from the stretching and bending of its various C-H and C-C bonds. The positions of these absorption bands are indicative of the bond type and its chemical environment.
Key IR Absorption Bands for this compound:
Aromatic C-H Stretching: The presence of the two phenyl groups is confirmed by characteristic sharp absorption bands appearing just above 3000 cm⁻¹. These bands are due to the stretching vibrations of the C-H bonds on the benzene rings.
Alkene C-H Stretching: The C-H bond on the vinylic carbon of the heptene chain also gives rise to a stretching vibration in a similar region to the aromatic C-H stretches.
Aliphatic C-H Stretching: The heptyl chain exhibits strong absorption bands just below 3000 cm⁻¹, which are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups. msu.edu
C=C Stretching: The carbon-carbon double bond in the heptene moiety and the C=C bonds within the aromatic rings result in absorption bands in the 1600-1450 cm⁻¹ region. The C=C stretch of the alkene is typically found around 1650 cm⁻¹. pressbooks.pub Conjugation with the aromatic rings can influence the exact position of these peaks.
Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the phenyl rings typically appear as strong absorptions in the 900-675 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. udel.edu
Aliphatic C-H Bending: The methylene and methyl groups of the heptyl chain give rise to characteristic bending vibrations (scissoring, rocking, and wagging) in the 1470-1375 cm⁻¹ range. wikipedia.org
The following interactive data table summarizes the expected characteristic IR absorption frequencies for the principal functional groups present in this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Alkene =C-H | Stretching | 3100 - 3000 | Medium |
| Alkane C-H (CH₃, CH₂) | Stretching | 2960 - 2850 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium |
| Alkene C=C | Stretching | ~1650 | Medium |
| Alkane C-H (CH₂, CH₃) | Bending | 1470 - 1375 | Medium |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
X-ray Diffraction Analysis (Applicability for Crystalline Derivatives)
X-ray diffraction is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org While this compound is a liquid at room temperature, this analytical method is highly applicable to its crystalline derivatives. Should a crystalline derivative of this compound be synthesized, single-crystal X-ray diffraction analysis could provide a wealth of structural information with unparalleled detail.
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. nih.gov By analyzing the positions and intensities of these diffracted beams, it is possible to construct a three-dimensional electron density map of the molecule and, from that, determine the precise coordinates of each atom.
Information Obtainable from X-ray Diffraction of a Crystalline Derivative:
Bond Lengths and Angles: X-ray diffraction provides highly accurate measurements of the distances between bonded atoms (bond lengths) and the angles between adjacent bonds (bond angles). This data is crucial for understanding the bonding within the molecule and identifying any unusual geometric parameters that may indicate steric strain or other electronic effects.
Crystal Packing and Intermolecular Interactions: The analysis would elucidate how the molecules of the crystalline derivative are arranged in the crystal lattice. This includes the identification and characterization of any intermolecular interactions, such as van der Waals forces or C-H···π interactions, which govern the packing of the molecules in the solid state. mdpi.com
Absolute Stereochemistry: For chiral crystalline derivatives, X-ray diffraction using anomalous dispersion is the most reliable method for determining the absolute configuration of stereocenters.
The following interactive data table outlines the key crystallographic parameters that would be determined from a successful single-crystal X-ray diffraction analysis of a crystalline derivative of this compound.
| Parameter | Description | Significance |
| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing symmetry of the molecules in the crystal. |
| Space Group | The specific symmetry group that describes the arrangement of molecules within the unit cell. | Defines the symmetry operations (e.g., rotations, reflections) that relate the molecules in the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the edges and the angles between the axes of the smallest repeating unit of the crystal lattice. | Defines the size and shape of the basic building block of the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | Allows for the complete three-dimensional reconstruction of the molecular structure. |
| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | Provides fundamental information about the nature and strength of the chemical bonds. |
| Bond Angles (°) | The angles formed by three consecutively bonded atoms. | Describes the geometry around each atom and helps to define the overall molecular shape. |
| Torsion Angles (°) | The dihedral angles between four consecutively bonded atoms. | Defines the conformation of the molecule, particularly the orientation of the phenyl rings and heptyl chain. |
Computational and Theoretical Studies of 1,1 Diphenyl 1 Heptene
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research, offering a balance between computational cost and accuracy. wavefun.comnih.gov DFT methods calculate the electronic structure of a molecule by modeling its electron density, which in turn allows for the determination of its energy, geometry, and various other properties. nih.govjussieu.fr For a molecule like 1,1-diphenyl-1-heptene, DFT would be the method of choice for a comprehensive electronic structure analysis. nih.gov
The first step in any computational study is typically geometry optimization. youtube.com This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. youtube.comuctm.edu Methods like B3LYP, a popular hybrid DFT functional, combined with a suitable basis set such as 6-311++G(d,p), are commonly used for this purpose. nih.govnih.gov The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. uctm.edu
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This involves examining bond lengths, bond angles, and dihedral angles to understand the molecule's conformation. For this compound, this would reveal the spatial orientation of the two phenyl rings relative to the heptene (B3026448) chain and the planarity of the double bond system. Basic computed properties for this compound are available from public databases. nih.gov
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 250.4 g/mol |
| XLogP3 | 6.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 6 |
| Exact Mass | 250.172150702 Da |
| Monoisotopic Mass | 250.172150702 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 19 |
This data is sourced from the PubChem database. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. epfl.ch It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. uobasrah.edu.iq A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov For this compound, an FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. The phenyl rings and the double bond would be expected to be the primary regions of interest.
Table 2: Illustrative Frontier Orbital Data and Their Implications
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict how it will interact with other species. wolfram.com The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale. wolfram.com Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green or yellow areas represent regions of neutral potential.
For this compound, an MEP map would likely show negative potential concentrated around the π-systems of the phenyl rings and the carbon-carbon double bond, indicating these are the primary sites for interaction with electrophiles. The aliphatic heptene chain's hydrogen atoms would exhibit regions of slight positive potential.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the entire pathway of a chemical reaction, providing insights into its mechanism and kinetics. acs.org This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. nih.gov
For a reaction involving this compound, such as an isomerization or an addition reaction, computational modeling could be used to calculate the activation energies for different possible pathways. rutgers.edu By characterizing the geometry and energy of the transition states, researchers can determine the most favorable reaction mechanism. nih.govacs.org For instance, in a catalytic hydrogenation, modeling could help elucidate how the molecule adsorbs to a catalyst surface and the energy barriers for hydrogen addition. mdpi.com
Structure-Reactivity/Activity Relationship Modeling (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. uobasrah.edu.iqjocpr.com QSAR models are mathematical equations that can predict the activity of new, untested compounds. nih.govnih.gov
To develop a QSAR model for a series of derivatives of this compound, one would first calculate a variety of molecular descriptors for each compound. uobasrah.edu.iq These descriptors can be quantum chemical (e.g., HOMO/LUMO energies, atomic charges), electronic, steric, or hydrophobic in nature. researchgate.net Using statistical methods like multiple linear regression (MLR), a model is built that links these descriptors to the observed activity (e.g., inhibitory concentration). researchgate.netuniversiteitleiden.nl Such models are crucial in drug discovery and materials science for rationally designing molecules with desired properties. nih.govbirmingham.ac.uk
Table 3: Common Quantum Chemical Descriptors Used in QSAR Studies
| Descriptor | Symbol | Definition |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO. |
| Hardness | η | (ELUMO - EHOMO) / 2 |
| Electronegativity | χ | -(ELUMO + EHOMO) / 2 |
| Softness | S | 1 / η |
A successful QSAR study on analogues of this compound could identify the key structural features that govern a specific activity, guiding the synthesis of more potent or effective compounds. uobasrah.edu.iq
Polymerization Chemistry of 1,1 Diphenyl 1 Heptene and Its Analogs
Monomer Reactivity in Radical Polymerization
1,1-Diphenylethylene (B42955) (DPE) and its analogs, such as 1,1-Diphenyl-1-heptene, exhibit unique reactivity in radical polymerization. Due to significant steric hindrance from the two phenyl groups attached to the same carbon of the double bond, these monomers are incapable of undergoing homopolymerization. acs.orgrsc.org However, they play a crucial role as mediators or controllers in the radical polymerization of other monomers. wikipedia.org
Mediation and Termination Mechanisms
In the presence of a conventional monomer and a radical initiator, 1,1-diphenylethylene (DPE) acts to mediate the polymerization process, often leading to polymers with lower molecular weight through a termination reaction. wikipedia.org The mechanism involves the addition of a propagating radical (from a monomer like methyl methacrylate (B99206) or styrene) to the DPE molecule. The resulting radical is highly stabilized by the two phenyl groups and is too sterically hindered to add to another monomer molecule.
Instead of propagating, this stabilized radical can terminate the growing polymer chain. wikipedia.org Research into the radical polymerization of methyl methacrylate (MMA) in the presence of DPE has shown that DPE is incorporated into the copolymer chain, but not as a single unit. Instead, it is incorporated exclusively as a reactive recombinant α,p-dimer, highlighting a peculiar and specific role in radical processes. researchgate.net This dimer formation is a key aspect of the termination and mediation mechanism. The presence of DPE leads to a significant decrease in both the rate of polymerization and the final molecular weight of the polymer. researchgate.net This control over molecular weight is a defining characteristic of its function in radical systems. researchgate.net
Copolymerization Studies and Incorporation Mechanisms
Copolymerization studies are essential to understanding the incorporation of sterically hindered 1,1-disubstituted olefins like DPE and its analogs. Due to their steric encumbrance, incorporating these monomers into a polymer chain is challenging. mdpi.com
In the radical emulsion polymerization of methyl methacrylate (MMA), the presence of DPE leads to its incorporation into the polymer backbone. researchgate.net Structural analysis using techniques such as MALDI-TOF mass spectrometry, UV–vis spectroscopy, and 1H–NMR spectroscopy has confirmed that DPE is incorporated as a reactive α,p-dimer. researchgate.net This indicates that two DPE units react with the propagating chain end before being integrated into the copolymer.
The table below summarizes results from a study on the solution polymerization of MMA with the addition of DPE, illustrating DPE's effect on the resulting polymer's molecular weight (Mn) and molecular weight distribution.
| Sample | Mn (SEC) | Molecular Weight Distribution (Đ) |
| PMMA-DPE-1 | 2,500 | 1.5 |
| PMMA-DPE-2 | 5,000 | 1.6 |
| PMMA-DPE-3 | 10,000 | 1.7 |
This data is illustrative of findings where DPE is used to regulate molecular weight in radical polymerization of MMA. researchgate.net
This dimer incorporation mechanism is distinct from the typical single-unit addition seen with most comonomers in radical polymerization. youtube.com The process involves a special type of chain transfer reaction that imparts features of controlled radical polymerization and can lead to the formation of block copolymers. researchgate.net
Controlled/Living Polymerization Techniques
While exhibiting complex behavior in radical systems, 1,1-diphenylethylene derivatives are particularly valuable in controlled/living polymerization, most notably in living anionic polymerization.
Anionic Polymerization with 1,1-Diphenylethylene Derivatives
Living anionic polymerization (LAP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow distributions. mdpi.com 1,1-Diphenylethylene (DPE) and its derivatives are key components in this field due to their unique chemical structure. mdpi.com A defining feature of DPE is its inability to homopolymerize anionically due to steric hindrance, which makes it highly useful for creating specific polymer sequences and architectures. acs.orgrsc.org
The primary applications of DPE chemistry in anionic polymerization include:
End-capping Agents: DPE is frequently used to "cap" highly reactive anionic chain ends, such as polystyryllithium or polybutadienyllithium. wikipedia.orgresearchgate.net This reaction is rapid and quantitative, converting the highly reactive carbanion into a less reactive and more stable 1,1-diphenylalkyllithium anion. mdpi.comresearchgate.net This reduction in reactivity is crucial for preventing side reactions when synthesizing block copolymers with more reactive polar monomers, like methyl methacrylate. wikipedia.orgmdpi.com
Sequence-Controlled Polymers: By utilizing DPE derivatives with varying reactivities, it is possible to synthesize polymers with precisely controlled sequences. rsc.orgacs.org The negligible homopolymerizability of DPE derivatives is an essential factor in these syntheses. acs.org A "living anionic addition reaction" has been established where a stoichiometric 1:1 addition occurs between a DPE anion and a more reactive DPE derivative. acs.orgacs.org This process can be repeated to build specific, short-sequence DPE units at the chain end or within the chain. acs.org
Functionalization: Substituted DPE derivatives are used to introduce functional groups at the chain-end or in-chain positions of a polymer. researchgate.net This method is simple, stoichiometric, and quantitative, affording a versatile tool for preparing a diverse array of functionalized polymers. researchgate.net
Complex Architectures: The unique reactivity of DPE has been exploited to create complex polymer architectures, such as star-branched and miktoarm (heteroarm) star polymers, by using bis- or tris-DPE derivatives as living linking agents. researchgate.netresearchgate.net
Real-time Kinetic Monitoring in Polymerization Processes
Real-time monitoring of polymerization reactions provides crucial insights into reaction kinetics and helps control the final polymer properties. americanlaboratory.com In the context of the living anionic polymerization of DPE derivatives, in-situ monitoring techniques are particularly valuable for understanding the complex copolymerization dynamics. acs.org
One of the primary methods used is in-situ ¹H NMR spectroscopy. acs.orgresearchgate.net This technique allows for the real-time tracking of the entire chain propagation process. acs.orgresearchgate.net By monitoring the disappearance of monomer peaks and the appearance of polymer peaks in the NMR spectrum, researchers can determine the instantaneous consumption rates of different monomers. This data is vital for calculating reactivity ratios and understanding how different DPE derivatives are incorporated into the polymer chain over time. rsc.org
The combination of in-situ ¹H NMR experiments with kinetic Monte Carlo (KMC) model simulations provides a powerful tool for studying these systems. acs.orgresearchgate.net The KMC model can simulate detailed information about the living anionic polymerization process and quantify the precision of the resulting sequence distributions. acs.org This dual approach offers deeper insights into tailoring polymer sequences. acs.orgresearchgate.net
Other general techniques for real-time monitoring, such as Time Domain NMR, can also be applied to track processes that involve changes in molecular mobility, like the conversion of liquid reagents to solid products. nih.gov
Structure-Property Relationships in Derived Polymers
The precise control over polymer architecture afforded by the use of 1,1-diphenylethylene derivatives in living anionic polymerization allows for detailed investigations into structure-property relationships. researchgate.netuomustansiriyah.edu.iq The sequence of monomer units along a polymer chain can have a profound impact on the material's macroscopic properties, particularly its thermal properties. rsc.orgacs.org
Further research using a series of alkyl-substituted DPE derivatives (DPE-alkyls) in copolymerization with styrene (B11656) reinforced these findings. acs.orgresearchgate.net Differential Scanning Calorimetry (DSC) analysis of the resulting copolymers revealed that polymers with similar sequences but different alkyl substituents on the DPE units exhibit contrasting thermal properties. acs.orgresearchgate.net This highlights the sensitive relationship between the monomer structure, the resulting polymer sequence, and the final material characteristics.
The table below shows illustrative data on how the type of DPE derivative and its sequence in a copolymer with styrene can affect the glass transition temperature (Tg).
| Copolymer System | DPE Derivative Sequence | Glass Transition Temperature (Tg) |
| Styrene/DPE-alkyl A | Gradient | 105 °C |
| Styrene/DPE-alkyl B | Gradient | 115 °C |
| Styrene/DPE-alkyl A/DPE-alkyl B | Block | 110 °C |
| Styrene/DPE-alkyl A/DPE-alkyl B | Random | 108 °C |
This data is illustrative, based on findings that different DPE derivatives and their sequence distributions significantly influence the thermal properties of the final polymer. rsc.orgacs.org
These results provide a broader understanding of how to tailor the thermal properties of polymers by carefully selecting the structure of DPE-analog monomers and controlling their incorporation into the polymer chain. acs.org
Thermal Properties of Copolymers (e.g., Glass Transition Temperature)
The incorporation of this compound or its analogs into a copolymer backbone has a profound effect on the material's thermal properties, most notably the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is directly related to the mobility of the polymer chains.
The structure of 1,1-diphenylalkenes, featuring two bulky phenyl groups attached to the same vinylic carbon, introduces significant steric hindrance and rigidity into the polymer chain. When these units are incorporated into a copolymer, they restrict the rotational freedom of the polymer backbone. This reduced chain mobility means that more thermal energy is required to induce the transition from the glassy to the rubbery state, resulting in a significantly higher Tg compared to the homopolymer of the comonomer alone.
Research on the copolymerization of 1,1-diphenylethylene (DPE) with styrene demonstrates this principle effectively. The softening point of the resulting copolymer was found to increase as the proportion of DPE in the polymer increased. bohrium.com In a specific study, a hydrogenated poly(styrene-co-1,1-diphenylethylene) copolymer was reported to exhibit a high glass transition temperature of 199°C. researchgate.net This elevation in Tg is a direct consequence of the rigid DPE units impeding the segmental motion of the polymer chains. This ability to modulate the Tg by incorporating 1,1-diphenylalkene analogs makes them valuable for creating high-performance polymers designed for high-temperature applications.
Table 2: Thermal Properties of Copolymers Containing 1,1-Diphenylethylene (DPE) Analog
| Copolymer System | Property Measured | Finding | Reference |
|---|---|---|---|
| Poly(styrene-co-1,1-diphenylethylene) | Softening Point | The softening point of the copolymer increases with a higher content of 1,1-diphenylethylene. | bohrium.com |
| Hydrogenated Poly(styrene-co-1,1-diphenylethylene) | Glass Transition Temperature (Tg) | The product exhibited a high Tg of 199°C. | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,1-Diphenylethylene |
| Isoprene |
Applications of 1,1 Diphenyl 1 Heptene in Materials Science and Organic Synthesis
As a Building Block for Complex Organic Molecules
The utility of 1,1-diphenyl-1-heptene as a foundational element in organic synthesis stems from its capacity to undergo reactions that modify its hydrocarbon skeleton and introduce new functional groups.
Precursor for Hydrocarbon Derivatives and Substituted Aromatics
The chemical structure of this compound allows it to be a starting point for the synthesis of various hydrocarbon derivatives. One of the most fundamental transformations is catalytic hydrogenation. In this type of reaction, the alkene's double bond reacts with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). lumenlearning.commasterorganicchemistry.com This process converts the unsaturated this compound into the corresponding saturated alkane, 1,1-diphenylheptane. libretexts.org This addition reaction is typically exothermic and proceeds with syn addition, where both hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com The reaction occurs on the surface of the metal catalyst, which facilitates the cleavage of the H-H bond and its addition across the π-bond of the alkene. lumenlearning.compressbooks.pub
The resulting 1,1-diphenylheptane is a chiral molecule, and asymmetric hydrogenation techniques could potentially be employed to produce it in an enantiomerically enriched form. chemrxiv.org Beyond simple saturation, the double bond can be subjected to other addition reactions to introduce a range of functionalities, creating diverse hydrocarbon derivatives. Furthermore, the two phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents onto the aromatic rings, thereby generating a wide array of substituted aromatic compounds.
Potential in Polymer and Advanced Material Development
In polymer science, the structural motif of this compound is highly relevant, primarily through its parent analogue, 1,1-diphenylethylene (B42955) (DPE). DPE and its derivatives are pivotal in controlling polymerization reactions, particularly living anionic polymerization. wikipedia.org Due to steric hindrance from the two phenyl groups, DPE does not readily homopolymerize, a characteristic that makes it an invaluable tool for macromolecular engineering. nih.gov
Tailoring Molecular Structure for Targeted Material Properties
The incorporation of DPE-type units into a polymer chain allows for precise control over the final material's properties. In living anionic polymerization, DPE can act as an end-capping agent. When added to a living polymer chain, such as polystyryllithium, it reacts to form a less reactive, sterically hindered carbanion. wikipedia.orgmdpi.com This moderation of reactivity is crucial for preventing side reactions when synthesizing block copolymers with more reactive monomers, such as methacrylates. wikipedia.org
Role in Macromolecular Engineering and Design
The unique reactivity of DPE derivatives is extensively used in macromolecular engineering to create complex polymer architectures that are inaccessible through conventional polymerization methods. bohrium.com Because the DPE anion is highly stable but does not initiate further DPE polymerization, it can serve as a linking point to build more elaborate structures.
One of the most significant applications is in the synthesis of star-branched polymers. instras.comnih.gov In this approach, living polymer "arms" (like polystyrene or polyisoprene) are reacted with a linking agent containing multiple DPE-like moieties. The living arms add to the double bonds of the linking agent, creating a central core from which multiple polymer chains emanate. researchgate.net This methodology allows for the creation of well-defined star polymers with a precise number of arms and controlled arm length. By using different types of living polymer arms, it is possible to synthesize heteroarm (or "miktoarm") star polymers with a complex, asymmetric architecture. researchgate.net This level of architectural control is essential for developing advanced materials for applications in nanotechnology and life sciences. nih.gov
| DPE-Based Strategy | Mechanism/Role | Resulting Macromolecular Architecture | Reference |
|---|---|---|---|
| End-capping | Addition of DPE to a living polymer chain to form a stable, less reactive carbanion. | Precursor for block copolymers (e.g., polystyrene-b-poly(methyl methacrylate)). | wikipedia.org |
| Living Linking Agent | Reaction of living polymer arms with multifunctional DPE derivatives. | Well-defined star-branched polymers (homoarm or heteroarm). | researchgate.net |
| Sequence-Controlled Addition | Stoichiometric and successive addition of different DPE derivatives with varying reactivity. | Polymers with a precise, predefined sequence of functional units at the chain-end. | nih.govbohrium.com |
| Anionic Polyaddition | Polymerization of DPE derivatives with activatable groups (e.g., methyl) via metalation and subsequent addition. | Novel hydrocarbon polymers with phenyl groups integrated into the main chain. | bohrium.com |
Structure Reactivity Relationships and Catalytic Design Principles
Influence of Molecular Architecture on Reaction Selectivity
The molecular architecture of both the catalyst and the substrate is a paramount determinant of reaction selectivity in the catalytic transformations of 1,1-diphenyl-1-heptene and its analogs. The spatial arrangement of ligands around a metal center and the substitution pattern on the alkene directly dictate the accessibility of the reactive site and the relative energies of transitional states, thereby controlling the product distribution.
In the realm of hydroformylation, a cornerstone of industrial organic synthesis, the regioselectivity of the reaction is highly sensitive to the catalyst's structure. For instance, in the rhodium-catalyzed hydroformylation of 1-heptene, a structurally related mono-alkene, the addition of triphenylphosphine (B44618) (PPh3) as a ligand significantly enhances the selectivity towards the linear aldehyde over its branched counterpart. This effect is attributed to the steric bulk of the phosphine (B1218219) ligands, which favors the formation of the less sterically hindered linear product. The ratio of linear to branched products can be further tuned by adjusting the phosphine-to-rhodium ratio, demonstrating a clear link between the catalyst's molecular architecture and reaction outcome. researchgate.net
Similarly, in the asymmetric hydrogenation of 1,1-diarylalkenes, the chiral environment created by the catalyst's ligands is crucial for achieving high enantioselectivity. The development of novel N,P-ligands for iridium-catalyzed asymmetric hydrogenations has shown that the catalyst's design can be rationally optimized to tolerate a broad range of substrates while achieving excellent enantiomeric excesses. A proposed selectivity model suggests that the non-substituted position on the alkene preferentially orients itself toward the bulky phenyl substituent of the oxazole (B20620) part of the catalyst, highlighting how the intricate molecular handshake between the catalyst and substrate governs stereoselectivity. acs.org
The following interactive table illustrates the effect of catalyst and ligand structure on the selectivity of hydroformylation for a related substrate, styrene (B11656), which shares the feature of having a phenyl group attached to the double bond.
Table 1: Effect of Catalyst and Ligand Structure on Styrene Hydroformylation
| Entry | Catalyst | Ligand | Temperature (°C) | Pressure (MPa) | Conversion (%) | Branched/Linear Ratio | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | [Rh(acac)(CO)2] | PPh3 | 60 | 4 | 95 | 85/15 | researchgate.net |
| 2 | [Rh(acac)(CO)2] | PEGD400-diphosphinite | 60 | 4 | 97 | 90/10 | researchgate.net |
Rational Catalyst Design for Specific Transformations
The ability to predict and control the outcome of a chemical reaction is a central goal of catalysis research. Rational catalyst design involves the deliberate synthesis of catalysts with specific structural and electronic properties to achieve a desired transformation with high efficiency and selectivity. This approach is particularly vital for challenging substrates like this compound, where multiple reaction pathways may be accessible.
A prime example of rational catalyst design is seen in the development of single-atom catalysts (SACs) for hydrogenation reactions. By isolating individual metal atoms on a support, SACs offer maximum atomic utilization and unique electronic properties that can lead to enhanced catalytic activity and selectivity. The design principles for SACs in hydrogenation involve selecting appropriate metal-support combinations to tune the electronic state of the active metal center and its interaction with the substrate. rsc.org
In the context of asymmetric hydrogenation, the design of chiral ligands is paramount. For the hydrogenation of 1,1-diarylalkenes, cobalt complexes with chiral oxazoline (B21484) iminopyridine ligands have been developed. A key finding in this system was the "o-chloride effect," where the presence of a chloro substituent on the ortho position of one of the phenyl rings of the substrate was crucial for achieving high enantioselectivity. This observation provides a clear guideline for the rational design of both the catalyst and the substrate to achieve a specific stereochemical outcome. nih.gov
Furthermore, the development of iridium catalysts with N,P-ligands for the asymmetric hydrogenation of unfunctionalized olefins showcases a systematic approach to catalyst design. By modifying the ligand backbone and substituents, researchers can fine-tune the steric and electronic environment around the metal center to optimize both reactivity and enantioselectivity for a range of substrates. acs.org
The following interactive table presents data on the cobalt-catalyzed asymmetric hydrogenation of various 1,1-diarylethenes, illustrating the impact of substrate and catalyst design on enantioselectivity.
Table 2: Cobalt-Catalyzed Asymmetric Hydrogenation of 1,1-Diarylethenes
| Entry | Substrate | Catalyst Precursor | Ligand | Solvent | Yield (%) | ee (%) | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | 1-(2-chlorophenyl)-1-phenylethene | CoCl2 | Chiral Oxazoline Iminopyridine | MeOH | 98 | 95 | nih.gov |
| 2 | 1-(4-chlorophenyl)-1-phenylethene | CoCl2 | Chiral Oxazoline Iminopyridine | MeOH | 97 | 85 | nih.gov |
Steric and Electronic Effects on Reaction Pathways
The reactivity of this compound is profoundly influenced by a delicate balance of steric and electronic effects. The two bulky phenyl groups at the 1-position create a sterically congested environment around the double bond, which can hinder the approach of a catalyst and influence the regioselectivity of addition reactions. Electronically, the phenyl groups can donate or withdraw electron density from the double bond, depending on their substitution, thereby modulating its reactivity.
In the reaction of 1,3-diphenylprop-2-yn-1-one with a ruthenium carbonyl cluster, the electronic and steric effects of substituents on the phenyl ring were found to play a crucial role in directing the reaction pathways. Electron-withdrawing groups favored the formation of certain ruthenole derivatives and cyclotrimerization products, while electron-donating groups led to a different distribution of ruthenole products and disfavored cyclotrimerization. A substituent with large steric hindrance, on the other hand, selectively favored the formation of a specific ruthenole isomer. rsc.org This study underscores how subtle changes in the electronic and steric landscape of a molecule can have a dramatic impact on its reactivity.
The previously mentioned "o-chloride effect" in the cobalt-catalyzed asymmetric hydrogenation of 1,1-diarylethenes is a compelling example of a combined steric and electronic effect. The chloro group is electron-withdrawing, which can influence the electronic properties of the double bond. Simultaneously, its presence at the ortho position introduces steric bulk that likely plays a role in how the substrate docks with the chiral catalyst, ultimately leading to high enantioselectivity. nih.gov
In olefin polymerization, the stereoselectivity of pyridylamido-type catalysts is governed by direct monomer-ligand interactions. The ortho-substituents on the aniline (B41778) moiety of the ligand play a critical role in stereocontrol. A detailed analysis combining DFT calculations and steric maps revealed that both steric and electronic effects, influenced by subtle ligand modifications, are key to the stereoselectivity of the process. mdpi.com
These examples clearly demonstrate that a comprehensive understanding of both steric and electronic parameters is essential for predicting and controlling the reaction pathways of this compound and related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,1-Diphenyl-1-heptene with high yield and purity?
- Methodological Answer : The Wittig reaction is a widely used method for synthesizing alkenes like this compound. Using a stabilized ylide (e.g., triphenylphosphine-derived) and a ketone precursor can enhance selectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization may involve controlling reaction temperature (e.g., 0–25°C) and stoichiometric ratios of reactants .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the alkene geometry and phenyl substituents. Infrared (IR) spectroscopy identifies C=C stretching (~1640 cm⁻¹) and aromatic C-H bonds. Mass spectrometry (MS) provides molecular ion confirmation (e.g., EI-MS at m/z 260 for M⁺). X-ray diffraction (XRD) resolves stereochemistry in crystalline derivatives .
Q. How can the thermodynamic stability of this compound be experimentally determined?
- Methodological Answer : Reaction calorimetry measures enthalpy changes (ΔH) during hydrogenation or oxidation. Gas-phase thermochemistry data (e.g., heats of formation) can be derived using computational methods like density functional theory (DFT) and validated against experimental values from similar alkenes .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Systematic SAR requires synthesizing analogs with modifications to the heptene chain or phenyl groups. Biological assays (e.g., antiviral activity against HIV-1 reverse transcriptase) should follow standardized protocols (IC₅₀ determination). Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like the NNRTI pocket, guiding structural optimization .
Q. What methodologies are recommended for assessing the environmental persistence and ecotoxicological effects of this compound?
- Methodological Answer : Conduct OECD 301 biodegradability tests (aqueous solutions, 28-day incubation) to evaluate mineralization. Ecotoxicology assays (e.g., Daphnia magna acute toxicity) determine LC₅₀ values. Bioaccumulation potential can be predicted using logP calculations (e.g., via HPLC retention times) .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions over time. Free energy perturbation (FEP) or molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations quantify binding energies. Validate predictions with in vitro inhibition assays .
Q. How should researchers resolve contradictions in experimental data related to the compound’s reactivity or biological activity?
- Methodological Answer : Apply triangulation by cross-validating results using multiple techniques (e.g., NMR, XRD, and computational modeling). For biological assays, ensure standardized controls (e.g., cell viability assays) and replicate experiments. Statistical tools (e.g., ANOVA) identify outliers, while meta-analyses reconcile conflicting datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
